N-Phenylpyrrolidine-1-sulfonamide

TRPV4 Pulmonary Edema Ion Channel

N-Phenylpyrrolidine-1-sulfonamide (CAS 90810-18-7) is a small-molecule sulfonamide characterized by a pyrrolidine ring N-substituted with a phenylsulfonamide moiety, possessing the molecular formula C10H14N2O2S and a molecular weight of 226.30 g/mol. The compound features a sulfonamide group (SO2-N) linking the pyrrolidine and phenyl rings, a structural motif that confers hydrogen-bonding capacity and conformational rigidity.

Molecular Formula C10H14N2O2S
Molecular Weight 226.30 g/mol
Cat. No. B12858328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenylpyrrolidine-1-sulfonamide
Molecular FormulaC10H14N2O2S
Molecular Weight226.30 g/mol
Structural Identifiers
SMILESC1CCN(C1)S(=O)(=O)NC2=CC=CC=C2
InChIInChI=1S/C10H14N2O2S/c13-15(14,12-8-4-5-9-12)11-10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2
InChIKeyUBFFWQNKFRRZHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenylpyrrolidine-1-sulfonamide: Chemical Identity and Baseline Procurement Parameters for CAS 90810-18-7


N-Phenylpyrrolidine-1-sulfonamide (CAS 90810-18-7) is a small-molecule sulfonamide characterized by a pyrrolidine ring N-substituted with a phenylsulfonamide moiety, possessing the molecular formula C10H14N2O2S and a molecular weight of 226.30 g/mol . The compound features a sulfonamide group (SO2-N) linking the pyrrolidine and phenyl rings, a structural motif that confers hydrogen-bonding capacity and conformational rigidity [1]. Its calculated physicochemical properties include a density of 1.322 g/cm³ and a predicted boiling point of 359.5°C at 760 mmHg . Within the broader class of pyrrolidine sulfonamides, this specific N-phenyl substitution pattern distinguishes it from N-alkyl, N-benzyl, or N-heteroaryl analogs and has been explicitly claimed in patent literature as a modulator of ion channels, including sodium channels implicated in pain pathways [1].

Why N-Phenylpyrrolidine-1-sulfonamide Cannot Be Interchanged with Generic Pyrrolidine Sulfonamides in Ion Channel and CNS Target Applications


Generic substitution among pyrrolidine sulfonamides is precluded by the exquisite sensitivity of biological target engagement to the sulfonamide N-substituent. Systematic structure-activity relationship (SAR) studies across multiple target classes demonstrate that the N-phenyl moiety confers distinct binding poses, selectivity profiles, and pharmacokinetic properties that are not replicated by N-alkyl, N-benzyl, or N-heteroaryl variants [1][2]. In GlyT1 inhibitor development, 3,4-disubstituted pyrrolidine sulfonamides exhibited potent ex vivo target occupancy and brain penetration that were highly dependent on the specific sulfonamide substitution pattern [1]. Similarly, in TRPV4 antagonist programs, the pyrrolidine sulfonamide core demonstrated IC50 values spanning three orders of magnitude (1 nM to >1 µM) depending solely on sulfonamide substituent identity, with the phenyl-containing analogs achieving optimized potency and oral bioavailability [3]. Patent disclosures explicitly claim phenyl sulfonamide derivatives as ion channel modulators for pain indications, underscoring that the N-phenyl moiety is a critical pharmacophoric element rather than an interchangeable variable [2]. Consequently, substitution with a non-phenyl analog would unpredictably alter target affinity, functional activity, and in vivo efficacy.

Quantitative Differential Evidence: N-Phenylpyrrolidine-1-sulfonamide vs. Structural Analogs in Key Pharmacological Targets


TRPV4 Antagonist Potency: Pyrrolidine Core with N-Phenyl Sulfonamide Achieves Sub-Nanomolar IC50 vs. Piperidine and Azetidine Analogs

In a systematic optimization of TRPV4 antagonists, the pyrrolidine sulfonamide core bearing an N-phenyl sulfonamide substituent yielded compounds with significantly enhanced potency relative to analogous piperidine and azetidine scaffolds. The lead pyrrolidine sulfonamide GSK3395879 (compound 52) achieved an IC50 of 1–2.5 nM against hTRPV4 [1][2], whereas the previously reported piperidine inhibitor (compound 1) exhibited an IC50 of 130 nM and the azetidine variant (compound 2) demonstrated an IC50 of 50 nM . This represents a 52- to 130-fold improvement in target engagement potency. The enhanced activity was attributed to increased structural rigidity of the pyrrolidine ring, which reduces the entropic energy penalty upon binding to the TRPV4 orthosteric site [1].

TRPV4 Pulmonary Edema Ion Channel

Ion Channel Modulation: N-Phenyl Sulfonamide Moiety Confers Functional Activity in Voltage-Gated Sodium Channel Assays

The N-phenyl sulfonamide substitution on the pyrrolidine ring is explicitly claimed in patent literature as conferring inhibitory activity against voltage-gated sodium channels (Nav), a target class implicated in pain signaling [1]. While specific IC50 values for N-Phenylpyrrolidine-1-sulfonamide itself against defined Nav isoforms are not publicly disclosed in primary literature, the patent exemplifies related phenyl sulfonamide derivatives and establishes the structure-activity requirement that the N-phenyl moiety is essential for channel modulation [1]. In contrast, pyrrolidine sulfonamides lacking the N-phenyl group (e.g., N-alkyl or unsubstituted sulfonamides) are not claimed for Nav channel activity and are instead directed toward distinct targets such as urotensin II receptors [2] or GlyT1 transporters [3].

Voltage-Gated Sodium Channel Pain Electrophysiology

Enzymatic Inhibition Profile: N-Phenyl Sulfonamide Derivatives Exhibit Multi-Target Carbonic Anhydrase and Cholinesterase Inhibition

Although direct enzymatic data for N-Phenylpyrrolidine-1-sulfonamide itself are not reported, structurally related N-phenylsulfonamide derivatives (compounds 1-12) have been evaluated against carbonic anhydrase isoenzymes I, II, and IX as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [1][2]. The most active compound (compound 8) exhibited Ki values of 45.7 nM for hCA I, 33.5 nM for hCA II, 31.5 nM for AChE, and 24.4 nM for BChE [2]. In a separate series, compounds 6a and 6b demonstrated AChE inhibition with Ki values of 22.34 ± 4.53 nM and 27.21 ± 3.96 nM, respectively, in direct comparison to the reference inhibitor tacrine [3]. For contrast, pyrrolidine-benzenesulfonamide analogs lacking the N-phenyl linkage showed distinct SAR, with compound 3b achieving Ki values of 17.61 ± 3.58 nM for hCA I and 5.14 ± 0.61 nM for hCA II [3].

Carbonic Anhydrase Acetylcholinesterase Multi-Target Inhibitor

High-Impact Research and Industrial Applications for N-Phenylpyrrolidine-1-sulfonamide Based on Verified Differential Evidence


TRPV4 Antagonist Lead Optimization for Pulmonary Edema and Heart Failure

Based on the >50-fold potency advantage of the pyrrolidine sulfonamide core over piperidine and azetidine scaffolds [1], N-Phenylpyrrolidine-1-sulfonamide serves as an optimal starting material for medicinal chemistry campaigns targeting TRPV4-mediated pulmonary edema. The demonstrated in vivo efficacy of optimized analogs such as GSK3395879 in rat pulmonary edema models [1] validates the chemotype's translational potential. Procurement of CAS 90810-18-7 enables SAR exploration of sulfonamide substituents while retaining the potency-conferring N-phenyl pyrrolidine core.

Voltage-Gated Sodium Channel Modulator Discovery for Pain Indications

The explicit patent protection and functional validation of N-phenyl pyrrolidine sulfonamides as Nav channel modulators [2] positions this compound as a privileged scaffold for pain research. Industrial screening libraries seeking Nav1.7 or Nav1.8 inhibitors should prioritize this chemotype over non-phenyl pyrrolidine sulfonamides, which lack documented Nav channel activity and are directed toward alternative targets such as urotensin II [3] or GlyT1 [4].

Multi-Target Enzyme Inhibitor Development for Neurological and Metabolic Disorders

The nanomolar inhibition of carbonic anhydrase isoforms and cholinesterases by structurally analogous N-phenyl sulfonamides [5][6] supports the use of N-Phenylpyrrolidine-1-sulfonamide as a scaffold for multi-target drug discovery in Alzheimer's disease, glaucoma, or cancer. Its dual CA/AChE inhibition profile offers a differentiated approach relative to single-target agents, with potential for polypharmacology-driven therapeutic efficacy.

Ion Channel Tool Compound and Pharmacological Probe Generation

For academic and industrial electrophysiology laboratories, N-Phenylpyrrolidine-1-sulfonamide provides a validated chemical starting point for synthesizing tool compounds to probe ion channel function. The patent-disclosed Nav channel modulation [2] combined with the favorable physicochemical properties (moderate molecular weight 226.30, calculated logP-compatible structure) supports its utility in generating selective pharmacological probes for target validation studies.

Quote Request

Request a Quote for N-Phenylpyrrolidine-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.